molecular formula C10H9BrN2 B1524601 1-(3-Bromophenyl)-5-methyl-1H-pyrazole CAS No. 1260787-69-6

1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Cat. No. B1524601
M. Wt: 237.1 g/mol
InChI Key: SOKRUOCNOJWGDW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-methyl-1H-pyrazole, also known as 3-bromo-5-methylpyrazole, is a heterocyclic organic compound with the chemical formula C7H7BrN2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a versatile building block for organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Pharmacokinetic Study

  • Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, also known as 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent . The study also identifies its metabolites both in vitro and in vivo .
  • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
  • Results : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

Anticancer Activity

  • Summary of Application : The study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .
  • Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound . The mean GP of compound was found to be the most promising among the series of compounds .

Antifungal and Antimicrobial Activity

  • Summary of Application : This study focuses on the synthesis, crystal structure, DFT studies, and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one . The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
  • Methods of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound . The compound was confirmed by FT-IR, 1H-NMR, 13C NMR, and mass spectroscopy .
  • Results : The synthesized compound shows a moderate activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . However, no significant effect was observed against the bacterial strains Escherichia coli, Bacillus subtilis, and Micrococcus luteus .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. The compound “1-(3-Bromophenyl)-5-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(3-bromophenyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKRUOCNOJWGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-5-methyl-1H-pyrazole

CAS RN

1260787-69-6
Record name 1-(3-bromophenyl)-5-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Luconi, A Rossin, A Motta, G Tuci… - … –A European Journal, 2013 - Wiley Online Library
Neutral Zr IV and Hf IV diamido complexes stabilized by unsymmetrical dianionic N,C,N′ pincer ligands have been prepared through the simplest and convenient direct metal‐induced …
JS Pallesen, D Narayanan, KT Tran… - Journal of medicinal …, 2021 - ACS Publications
Targeting the protein–protein interaction (PPI) between nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1) is a potential therapeutic …
Number of citations: 28 pubs.acs.org

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